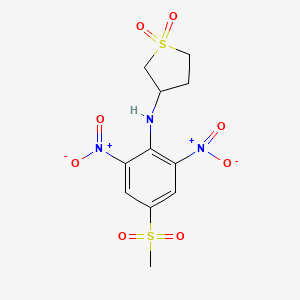

3-((4-(Methylsulfonyl)-2,6-dinitrophenyl)amino)tetrahydrothiophene 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrahydrothiophene 1,1-dioxide, also known as sulfolane, is an organosulfur compound with the formula (CH2)4SO2. It is a colorless liquid commonly used in industrial applications as a solvent for extracting aromatic hydrocarbons from hydrocarbon mixtures and in the purification of natural gas .

Synthesis Analysis

While specific synthesis methods for “3-((4-(Methylsulfonyl)-2,6-dinitrophenyl)amino)tetrahydrothiophene 1,1-dioxide” are not available, thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of tetrahydrothiophene 1,1-dioxide consists of a five-membered ring with four methylene groups and a sulfur atom . The molecule is the saturated analog of thiophene .Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions. They are often used in the synthesis of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

Tetrahydrothiophene 1,1-dioxide is a colorless liquid. It has a molecular weight of 120.170 . It is volatile and has an intensely unpleasant odor .Scientific Research Applications

Heterocyclic Fused 2,5-Dihydrothiophene S,S-Dioxides

Research conducted by Chaloner et al. (1992) has identified 2,5-Dihydrothiophene 5,5-dioxides as precursors for heterocyclic o-quinodimethanes. These compounds, including structures related to tetrahydrothiophene 1,1-dioxide, are obtained through reactions involving sulfur dioxide. They are valuable in synthesizing pyrazole fused analogues, which have implications in developing novel organic compounds (Chaloner et al., 1992).

Oxidation Studies of Thiophene Derivatives

Nakayama and Sugihara (1991) studied the oxidation of thiophene derivatives, such as 3,4-di-tert-butylthiophene 1,1-dioxide. The investigation provides insights into the chemical behavior of thiophene dioxides under different conditions, contributing to a deeper understanding of the reactivity of similar compounds (Nakayama & Sugihara, 1991).

Formation of Novel S,N-Heterocycles

Tornus et al. (1995) explored the reactions of N-Sulfonylalkylamines with ynamines, leading to the formation of 2H-1,2-thiazete 1,1-dioxides and other novel S,N-heterocycles. This research provides valuable information on the synthesis and transformation of sulfur-nitrogen compounds, which can be applicable to the study of tetrahydrothiophene 1,1-dioxides (Tornus et al., 1995).

Molecular Complexes Involving Thiophene Dioxides

Research by Efremova et al. (2004) on molecular complexes involving 3-methyl-2,4-dinitrothiophene 1,1-dioxide demonstrates the compound's ability to form highly reactive structures capable of undergoing chemical transformations. This study is significant for understanding the reactivity and potential applications of thiophene dioxide compounds (Efremova et al., 2004).

Synthesis of Tetrahydrothiophene Derivatives

Takahashi and Yuda (1996) have shown that compounds like methyl (styrylsulfonyl)acetate can be used to synthesize various tetrahydrothiophene derivatives. These findings are important for developing new synthetic routes and understanding the reactivity of related thiophene compounds (Takahashi & Yuda, 1996).

Reactions with Sulfonylacetic Acid Nitriles

Britsun et al. (2003) studied the reactions of certain triazines with sulfonylacetonitriles, leading to the synthesis of novel sulfone compounds. This research can be related to the synthesis and reactivity of tetrahydrothiophene sulfone derivatives (Britsun et al., 2003).

Safety and Hazards

Mechanism of Action

Target of action

It contains a thiophene ring, which is a common motif in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many thiophene derivatives are known to interact with various enzymes and receptors, potentially affecting a wide range of biochemical pathways .

Result of action

Given the biological activity of many thiophene derivatives, it’s possible that this compound could have a variety of effects at the molecular and cellular level .

properties

IUPAC Name |

N-(4-methylsulfonyl-2,6-dinitrophenyl)-1,1-dioxothiolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O8S2/c1-23(19,20)8-4-9(13(15)16)11(10(5-8)14(17)18)12-7-2-3-24(21,22)6-7/h4-5,7,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHGFEBGRMYYHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NC2CCS(=O)(=O)C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-(Methylsulfonyl)-2,6-dinitrophenyl)amino)tetrahydrothiophene 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)propanamide](/img/structure/B2953740.png)

![2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953743.png)

![6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2953745.png)

![2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2953748.png)

![5-Bromo-2-chlorothieno[2,3-b]pyridine](/img/structure/B2953750.png)

![8-fluoro-2-(isoquinoline-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953751.png)

![N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2953754.png)

![2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2953759.png)